molecular formula C9H14N2O B15349851 Piperidine,1-(cyanoacetyl)-3-methyl-

Piperidine,1-(cyanoacetyl)-3-methyl-

Cat. No.: B15349851
M. Wt: 166.22 g/mol
InChI Key: FUEGYJCOMXKCIL-UHFFFAOYSA-N
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Description

Piperidine,1-(cyanoacetyl)-3-methyl- is a substituted piperidine derivative characterized by a cyanoacetyl group at the 1-position and a methyl group at the 3-position of the piperidine ring. The cyanoacetyl moiety (-CO-CN) introduces both electron-withdrawing and polar characteristics, while the 3-methyl substituent contributes steric bulk and lipophilicity. This compound is part of a broader class of piperidine derivatives studied for their utility in medicinal chemistry, materials science, and dye synthesis.

Synthetic routes to similar compounds involve acylation of piperidine precursors. For instance, 1-cyanoacetyl piperidine derivatives are synthesized via reactions with diazonium salts (e.g., aryl diazenyl derivatives) or through condensation with hydrazine to form pyrazole-based dyes . The 3-methyl substitution may be introduced via alkylation or during piperidine ring formation.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(3-methylpiperidin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H14N2O/c1-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-4,6-7H2,1H3

InChI Key

FUEGYJCOMXKCIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CC#N

Origin of Product

United States

Biological Activity

Piperidine, 1-(cyanoacetyl)-3-methyl- (also known as 1-cyanoacetylpiperidine) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Chemical Formula : C8H12N2O
  • Molecular Weight : 152.19 g/mol
  • CAS Registry Number : 15029-30-8
  • IUPAC Name : 1-Cyanoacetylpiperidine

Synthesis

Piperidine, 1-(cyanoacetyl)-3-methyl- can be synthesized through various methods, including nucleophilic substitution reactions involving cyanoacetic acid and piperidine derivatives. The synthesis typically involves the following steps:

  • Formation of Cyanoacetamide : The reaction of piperidine with cyanoacetic acid under controlled conditions.
  • Cyclization and Functionalization : Subsequent reactions that introduce additional functional groups or modify the existing ones to enhance biological activity.

Biological Activity

The biological activity of Piperidine, 1-(cyanoacetyl)-3-methyl- has been explored in several studies, demonstrating its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of cyanoacetamides exhibit significant antimicrobial properties. For instance:

CompoundActivity TypeMicroorganisms TestedResults
5aAntifungalCandida albicansActive against multiple strains
5cAntibacterialEscherichia coliInhibitory activity observed
10AntibacterialStaphylococcus aureusStrong inhibition

The presence of specific functional groups in these compounds enhances their interaction with microbial targets, leading to effective inhibition of growth.

Anti-inflammatory and Anticancer Properties

Piperidine derivatives have also been reported to exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. In terms of anticancer activity, studies indicate:

  • Mechanism of Action : Piperidine derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that a derivative of Piperidine, 1-(cyanoacetyl)-3-methyl-, significantly reduced tumor growth in xenograft models by inhibiting angiogenesis.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated various derivatives for their antimicrobial efficacy against both bacterial and fungal strains. The results indicated that certain modifications to the piperidine structure enhanced activity significantly compared to the parent compound .
  • Anticancer Research :
    • In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Further molecular docking studies suggested potential interactions with key oncogenic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyanoacetyl Piperidine Derivatives

  • Structure: Lacks the 3-methyl group but retains the cyanoacetyl substituent.
  • Properties : Exhibits lower lipophilicity (logP ~0.913) compared to the 3-methyl analog, as calculated using Crippen’s method .
  • Applications: Used in the synthesis of azo pyrazole disperse dyes (e.g., 4-(phenyldiazenyl)-5-(piperidin-1-yl)-1H-pyrazol-3-amine), where the cyanoacetyl group facilitates condensation reactions .
  • Activity: In kinase inhibition studies, cyanoacetyl-substituted piperidines demonstrate strong binding affinity, comparable to propanoyl derivatives, suggesting the cyano group enhances target interaction .

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

  • Structure : Features a chloroacetyl group at position 1, a 3-methyl group, and aryl substituents at positions 2 and 4.
  • The aryl groups contribute to π-π stacking interactions, relevant to biological activity .
  • Activity : Aryl-substituted piperidines like this compound are associated with antimicrobial and anti-inflammatory properties, highlighting the importance of aromatic moieties in pharmacological applications .

3-Methylpiperidine (C286)

  • Structure: A simple 3-methylpiperidine lacking the cyanoacetyl group.
  • Properties : Higher volatility and lower molecular weight (99.17 g/mol) compared to the target compound.
  • Activity: Exhibits anticoagulant activity, as noted in marine algae-derived compounds . The absence of the cyanoacetyl group limits its utility in targeted drug design but underscores the methyl group’s role in modulating bioactivity.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Piperidine Derivatives

Compound Substituents logP Bioactivity Reference
Piperidine,1-(cyanoacetyl)-3-methyl- 1-cyanoacetyl, 3-methyl ~1.2* Kinase inhibition, dye synthesis
1-Cyanoacetyl piperidine 1-cyanoacetyl 0.913 Dye synthesis, intermediate
3-Methylpiperidine 3-methyl ~1.5 Anticoagulant
1-(2-Chloroacetyl)-3-methyl-... 1-chloroacetyl, 3-methyl, aryl N/A Antimicrobial, anti-inflammatory

*Estimated based on methyl group’s contribution to lipophilicity.

Key Findings:

  • Biological Activity: Cyanoacetyl and chloroacetyl groups enhance binding to enzymes (e.g., kinases) through dipole interactions, while aryl substituents broaden activity spectra .
  • Synthetic Utility: Cyanoacetyl derivatives are pivotal in synthesizing heterocyclic dyes, whereas chloroacetyl analogs serve as intermediates for further functionalization .

Q & A

Basic Research Questions

Q. How can the crystal structure of piperidine,1-(cyanoacetyl)-3-methyl- be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D molecular conformation. For example, analogous piperidine derivatives with chloroacetyl or aryl substituents (e.g., 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one) have been analyzed using SC-XRD to confirm bond angles, stereochemistry, and intermolecular interactions . Key parameters include radiation wavelength (e.g., Cu-Kα), temperature control (100–150 K), and refinement software (e.g., SHELX).

Q. What synthetic routes are available for preparing piperidine,1-(cyanoacetyl)-3-methyl-?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or acylation. For instance, chloroacetyl chloride has been used to introduce acyl groups at position 1 of piperidine derivatives under anhydrous conditions .
  • Step 2 : Cyanoacetylation using cyanoacetic acid derivatives (e.g., cyanoacetyl chloride) in the presence of a base like triethylamine to minimize side reactions .
  • Step 3 : Methylation at position 3 via alkylation with methyl iodide or reductive amination .

Q. How can the purity and identity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl at C3, cyanoacetyl at N1) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion for C10_{10}H15_{15}N2_{2}O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar piperidine derivatives?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives. For example, antimalarial activity in aryl-substituted piperidines was confirmed via both Plasmodium culture and enzyme-linked assays .
  • Structural-Activity Analysis : Compare substituent effects. The 3-methyl group in piperidine derivatives enhances metabolic stability but may reduce solubility, impacting bioavailability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like acetylcholinesterase or kinases .

Q. How can reaction conditions be optimized to minimize byproducts during cyanoacetylation?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity and reduce hydrolysis of the cyano group .
  • Temperature Control : Maintain temperatures below 0°C during acyl chloride addition to prevent decomposition .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Toxicity Mitigation : Piperidine derivatives with acyl groups (e.g., chloroacetyl analogs) are known eye irritants. Use fume hoods and PPE (gloves, goggles) .
  • Decomposition Risks : Thermal decomposition releases toxic NOx_x fumes. Store at –20°C under inert gas (argon) .

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